REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([Cl:8])=[CH:6][N:5]=[C:4]([O:9][CH2:10][C:11](O)=[O:12])[C:3]=1[Cl:14].[NH3:15]>>[NH2:1][C:2]1[C:7]([Cl:8])=[CH:6][N:5]=[C:4]([O:9][CH2:10][C:11]([NH2:15])=[O:12])[C:3]=1[Cl:14]
|
Name
|
stainless steel
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-amino-3,5-dichloro-2-(pyridyloxy)acetic acid
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=NC=C1Cl)OCC(=O)O)Cl
|
Name
|
ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The bomb was sealed
|
Type
|
CUSTOM
|
Details
|
The solid residue which remained was removed from the bomb
|
Type
|
CUSTOM
|
Details
|
recrystallized from 250 milliliters of ethanol
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The 4-amino-3,5-dichloro-2-(pyridyloxy)acetamide product was dried azeotropically with benzene
|
Type
|
CUSTOM
|
Details
|
was recovered in a yield of 72 percent of theoretical and melted at 192°-193° C.
|
Reaction Time |
48 h |
Name
|
|
Type
|
|
Smiles
|
NC1=C(C(=NC=C1Cl)OCC(=O)N)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |